N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine
Description
Properties
CAS No. |
920280-83-7 |
|---|---|
Molecular Formula |
C20H30FNO |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
N-[4-[(4-fluorophenoxy)methyl]cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C20H30FNO/c21-17-9-13-20(14-10-17)23-15-16-7-11-19(12-8-16)22-18-5-3-1-2-4-6-18/h9-10,13-14,16,18-19,22H,1-8,11-12,15H2 |
InChI Key |
QISOJKFRJLQUMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2CCC(CC2)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Alkylation
Description : This method involves the direct alkylation of cycloheptanamine with 4-fluorobenzyl chloride.
Reagents :
- Cycloheptanamine
- 4-Fluorobenzyl chloride
- Base (e.g., sodium hydride or potassium carbonate)
- Solvent (e.g., dimethylformamide or acetonitrile)
- Dissolve cycloheptanamine in a suitable solvent.
- Add the base to deprotonate the amine.
- Introduce 4-fluorobenzyl chloride gradually while stirring.
- Heat the reaction mixture to reflux for several hours.
- Quench the reaction and extract the product using organic solvents.
- Purify the compound through recrystallization or chromatography.
Method B: Nucleophilic Substitution
Description : This method employs nucleophilic substitution to introduce the fluorophenoxy group onto a cyclohexyl amine derivative.
Reagents :
- Cyclohexyl amine
- 4-Fluorophenol
- Activating agent (e.g., thionyl chloride or phosphorus oxychloride)
- Base (e.g., triethylamine)
- Convert 4-fluorophenol into its corresponding activated form using thionyl chloride.
- Add cyclohexyl amine to the reaction mixture containing the activated phenol.
- Stir under an inert atmosphere at elevated temperatures.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, neutralize and purify the product.
Method C: Multi-Step Synthesis
Description : A more complex route that involves multiple steps to construct the desired compound from simpler precursors.
Reagents :
- Starting materials (e.g., cyclohexane derivatives)
- Reagents for functional group transformations (e.g., Grignard reagents, reducing agents)
- Protecting groups as necessary
- Start with a cyclohexane derivative and perform functional group transformations to introduce necessary substituents.
- Employ Grignard reactions to build up complexity in the molecule.
- Finally, couple with an appropriate fluorinated aromatic compound to yield N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Alkylation | Simple procedure with fewer steps | May require harsh conditions |
| Nucleophilic Substitution | High specificity for fluorinated compounds | Requires activation of phenolic compounds |
| Multi-Step Synthesis | Versatile approach for complex structures | Longer synthesis time and lower overall yield |
Chemical Reactions Analysis
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
N-{4-[(4-Fluorophenoxy)methyl]cycloheptanamine} has been studied for its potential as a neurotransmitter modulator. Its ability to influence serotonin and norepinephrine pathways suggests applications in treating mood disorders such as depression and anxiety.
2. Antidepressant Activity
Research indicates that compounds similar to N-{4-[(4-Fluorophenoxy)methyl]cycloheptanamine} exhibit antidepressant-like effects in animal models. A study demonstrated that administration led to significant reductions in depressive behavior, suggesting its utility as a candidate for antidepressant development .
Table 1: Summary of Pharmacological Studies
Case Studies
Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving animal subjects, N-{4-[(4-Fluorophenoxy)methyl]cycloheptanamine} was administered over four weeks. The results showed a marked improvement in the forced swim test, indicating reduced despair behavior compared to control groups. The study concluded that the compound could serve as a basis for developing new antidepressants .
Case Study 2: Pain Management
Another observational study evaluated the analgesic properties of N-{4-[(4-Fluorophenoxy)methyl]cycloheptanamine} in models of chronic pain. Results indicated that the compound significantly decreased pain response compared to baseline measurements, suggesting its potential use in pain management therapies .
Mechanism of Action
The mechanism of action of N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may play a crucial role in binding to these targets, while the cyclohexyl and cycloheptanamine structures contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine with five analogous compounds, focusing on structural features, synthesis routes, and physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Structural and Functional Differences
Substituent Effects: The 4-fluorophenoxy group in the target compound provides moderate electron-withdrawing effects compared to the 2-fluorophenoxy isomer in ’s urea derivative, which may alter binding affinity in biological systems .
Backbone Flexibility :
- The cycloheptanamine core in the target compound offers greater conformational flexibility than the rigid cyclohexylurea derivatives (), possibly affecting membrane permeability .
Biological Activity
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine, a compound with a complex structure, has gained attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H28FNO
- Molecular Weight : 303.43 g/mol
- IUPAC Name : N-cyclohexyl-4-[(4-fluorophenoxy)methyl]cycloheptan-1-amine
The presence of a fluorine atom and a phenoxy group suggests that this compound may exhibit unique interactions with biological targets.
Research indicates that compounds similar to this compound may act on various biological pathways, particularly those related to neurotransmitter systems. The compound's structure allows it to potentially modulate receptor activity, particularly in the central nervous system (CNS).
Pharmacological Effects
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
- Analgesic Properties : There is evidence suggesting that analogs of this compound possess analgesic effects, making them candidates for pain management therapies.
- Anti-inflammatory Activity : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neurotransmitter Modulation | Increased serotonin levels | |
| Analgesic | Reduced pain response in animal models | |
| Anti-inflammatory | Decreased inflammatory markers |
Case Study 1: Neurotransmitter Interaction
A study conducted on related compounds demonstrated significant interaction with serotonin receptors. The binding affinity was measured using radiolabeled ligands, showing a notable increase in serotonin uptake in neuronal cultures treated with the compound.
Case Study 2: Analgesic Efficacy
In a controlled animal study, this compound was administered to assess its analgesic effects. Results indicated a substantial reduction in pain behavior compared to control groups, suggesting its potential as an analgesic agent.
Case Study 3: Anti-inflammatory Properties
Research focusing on the anti-inflammatory effects revealed that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. This suggests a mechanism by which the compound could mitigate inflammation-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
